molecular formula C27H28N4O2S B11611796 N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B11611796
M. Wt: 472.6 g/mol
InChI Key: PSNRECAJSALLGX-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and furan intermediates, followed by the introduction of the piperazine and pyridine groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)-pyridin-3-ylmethyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C27H28N4O2S/c1-19-20(2)34-27(29-26(32)23-11-7-17-33-23)24(19)25(21-8-6-12-28-18-21)31-15-13-30(14-16-31)22-9-4-3-5-10-22/h3-12,17-18,25H,13-16H2,1-2H3,(H,29,32)

InChI Key

PSNRECAJSALLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C

Origin of Product

United States

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